molecular formula C12H15N3O B1317421 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine CAS No. 955584-85-7

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1317421
M. Wt: 217.27 g/mol
InChI Key: WODOANAQOYZKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of the related compound “5-ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” was confirmed by FTIR, 1H and 13C NMR spectroscopy . The structure was further confirmed by single crystal X-ray analysis .


Physical And Chemical Properties Analysis

The related compound “5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 234.32 .

Scientific Research Applications

  • Synthesis and Auxin Activities : Yue et al. (2010) detailed the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction, leading to new compounds with explored auxin activities and potential antiblastic properties to wheat gemma. The study provided insights into the chemical synthesis methods and potential agricultural applications of such compounds Yue et al., 2010.

  • Condensed Pyrazoles via Pd-Catalysed Cross-Coupling : Research by Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions. This work led to the synthesis of condensed pyrazoles, highlighting the compound's utility in creating complex pyrazole-based structures with potential pharmacological activities Arbačiauskienė et al., 2011.

  • Synthesis of Pyrazoline and Isoxazoline Derivatives : Bhosle et al. (2012) developed a synthetic route for pyrazoline and isoxazoline derivatives starting from 2-phenyl-4-chloromethylthiazole. This research demonstrated the versatility of pyrazole derivatives in synthesizing compounds with potential pharmacophores, which could be explored for their antimicrobial activities Bhosle et al., 2012.

  • Antimicrobial Studies : Jadhav et al. (2009) synthesized a series of pyrazoline and isoxazoline derivatives and evaluated their antimicrobial activity. The study underscored the potential of such compounds in developing new antimicrobial agents, highlighting the significance of the pyrazole core in medicinal chemistry Jadhav et al., 2009.

  • Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a pyrazole derivative, emphasizing the compound's potential biological effects. This research provided a computational perspective on the interactions and properties of pyrazole derivatives, useful for drug design and discovery Viji et al., 2020.

Safety And Hazards

The related compound “5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

5-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-10-11(12(13)15-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOANAQOYZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.